molecular formula C29H58O2 B1505066 Isotridecyl palmitate CAS No. 70364-64-6

Isotridecyl palmitate

Cat. No.: B1505066
CAS No.: 70364-64-6
M. Wt: 438.8 g/mol
InChI Key: UPLMIMVLCPRUND-UHFFFAOYSA-N
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Description

Isotridecyl palmitate is a branched-chain ester derived from palmitic acid (hexadecanoic acid) and isotridecyl alcohol (a C₁₃ alcohol with a branched structure). Palmitate esters are widely utilized in cosmetics, pharmaceuticals, and industrial applications due to their emollient, stabilizing, and solubility-enhancing properties . The isotridecyl group’s branching may enhance its spreadability, reduce viscosity, and improve biocompatibility compared to linear-chain counterparts, though specific studies are needed to confirm these traits.

Properties

CAS No.

70364-64-6

Molecular Formula

C29H58O2

Molecular Weight

438.8 g/mol

IUPAC Name

11-methyldodecyl hexadecanoate

InChI

InChI=1S/C29H58O2/c1-4-5-6-7-8-9-10-11-12-13-17-20-23-26-29(30)31-27-24-21-18-15-14-16-19-22-25-28(2)3/h28H,4-27H2,1-3H3

InChI Key

UPLMIMVLCPRUND-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C

Other CAS No.

70364-64-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Palmitate Esters

The following table summarizes key structural, functional, and application-based differences between isotridecyl palmitate and analogous compounds:

Compound Molecular Formula Molecular Weight Key Properties Applications Unique Features
This compound C₂₉H₅₈O₂ (inferred) ~454.7 g/mol Hypothesized: Branched chain improves emulsion stability, low greasiness Likely: Cosmetics, lubricants, coatings Branched isotridecyl group may enhance biocompatibility and formulation stability
Isopropyl Palmitate C₁₉H₃₈O₂ 298.5 g/mol Light texture, high spreadability, non-greasy Cosmetics (emollient), topical pharmaceuticals Short-chain ester with rapid absorption
Methyl Palmitate C₁₇H₃₄O₂ 270.5 g/mol Low viscosity, high volatility Industrial processes (e.g., biodiesel), coke formation in catalysts Small ester with limited biocompatibility; used in non-consumable products
Retinyl Palmitate C₃₆H₆₀O₂ 524.9 g/mol Vitamin A derivative, light-sensitive, antioxidant Cosmeceuticals (anti-aging), drug delivery systems Microbial synthesis offers site-specific esterification advantages over chemical methods
Ascorbyl Palmitate C₂₂H₃₈O₇ 414.5 g/mol Fat-soluble antioxidant, inhibits enzymes (e.g., iodothyronine deiodinase) Food preservatives, skincare (oxidation resistance) Steeper Hill slopes in enzyme inhibition suggest allosteric binding mechanisms
Cetyl Palmitate C₃₂H₆₄O₂ 480.9 g/mol Solid at room temperature, high melting point Creams, ointments, barrier enhancers Linear C₁₆ alcohol provides rigidity and occlusive properties
Phytyl Palmitate C₃₆H₇₀O₂ 534.9 g/mol Long unsaturated chain, plant-derived Skincare (moisturizers), nutraceuticals (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl group enhances lipid bilayer integration

Key Comparative Insights

Structural Impact on Functionality

  • Branching vs. Linearity : this compound’s branched isotridecyl group likely improves fluidity and reduces crystallization compared to linear esters like cetyl palmitate, which is solid at room temperature . Methyl palmitate’s short linear chain limits its use in biocompatible formulations due to high volatility .
  • Chain Length : Longer chains (e.g., phytyl palmitate) enhance lipid solubility and integration into membranes, while shorter chains (e.g., isopropyl palmitate) prioritize rapid skin absorption .

Synthesis and Purity

  • Retinyl palmitate’s microbial synthesis avoids corrosive catalysts and enables site-specific esterification, a critical advantage over chemical methods . This compound may face similar synthesis challenges unless optimized enzymatic routes are developed.

This compound’s branched structure may similarly minimize cellular toxicity, unlike palmitic acid (unesterified), which induces apoptosis in cardiomyocytes .

Industrial vs. Cosmetic Use

  • Methyl palmitate’s role in coke deposits on catalysts highlights its industrial limitations , whereas isopropyl and isotridecyl palmitates are better suited for human applications due to milder profiles.

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